1,6-diisopropyl-N-1,3,4-thiadiazol-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Overview
Description
1,6-diisopropyl-N-1,3,4-thiadiazol-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C15H18N6OS and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.12628039 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
- Antimycobacterial Activity : Studies have demonstrated that pyrazine and pyridine derivatives, which include structures similar to the compound , exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. These compounds, by virtue of their structural isosteres, have shown varying degrees of potency compared to standard treatments like pyrazinamide (Gezginci, Martin, & Franzblau, 1998).
- Antifungal Activity : Pyrazole derivatives have been identified as potential growth inhibitors for various phytopathogenic fungi, including Pythium ultimum, Botrytis cinerea, and Magnaporthe grisea. The study highlights differences in sensitivity among the fungi to these compounds, with P. ultimum being the most sensitive. This indicates a promising avenue for developing novel antifungal agents targeting specific agricultural pathogens (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).
Anti-inflammatory and Analgesic Properties
- Research into thiadiazoles, which are structurally related to the compound of interest, has led to the discovery of new molecules with significant anti-inflammatory and analgesic properties. These findings suggest potential for the development of new therapeutic agents for treating inflammation and pain (Maddila, Gorle, Sampath, & Lavanya, 2016).
Anticancer Applications
- A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer activity, demonstrating the potential of such compounds in therapeutic applications against cancer. These compounds have shown to inhibit the growth of cancer cells, offering a basis for further research into their efficacy and mechanism of action in cancer treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Agricultural Chemistry
- Insecticidal properties have also been explored, with studies synthesizing new heterocycles incorporating thiadiazole moiety to assess their effectiveness against agricultural pests such as the cotton leafworm, Spodoptera littoralis. The findings indicate that these compounds could serve as potential insecticidal agents, showcasing the versatility of thiadiazole derivatives in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Future Directions
The future directions for research on “1,6-diisopropyl-N-1,3,4-thiadiazol-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” and similar compounds could involve further investigation of their structure–activity relationship (SAR) and potential as acetylcholinesterase (AChE) inhibitors . Additionally, more research is needed to fully understand their mechanism of action and to explore their potential in treating various diseases .
Properties
IUPAC Name |
1,6-di(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-8(2)12-5-10(14(22)19-15-20-16-7-23-15)11-6-17-21(9(3)4)13(11)18-12/h5-9H,1-4H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAINUHTQGWMSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC3=NN=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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